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N-Benzyl 6,7,8,9-Tetrahydro Carvedilol Documentation Hub

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  • Product: N-Benzyl 6,7,8,9-Tetrahydro Carvedilol
  • CAS: 1329616-22-9

Core Science & Biosynthesis

Foundational

Comprehensive Structural & Synthetic Analysis of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol

Executive Summary N-Benzyl 6,7,8,9-Tetrahydro Carvedilol (CAS: 66687-07-8) is a complex process-related impurity encountered during the synthesis of Carvedilol, specifically within the "N-Benzyl Protection Strategy."[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol (CAS: 66687-07-8) is a complex process-related impurity encountered during the synthesis of Carvedilol, specifically within the "N-Benzyl Protection Strategy."[1] This molecule represents a confluence of two distinct structural deviations: the saturation of the carbazole ring (tetrahydro-analog) and the benzylation of the secondary amine (synthetic intermediate state).[1]

For drug development professionals, this compound serves as a critical marker for the quality of the starting material (4-hydroxycarbazole) and the specificity of the alkylation process.[1] Its presence indicates a failure to remove tetrahydro-precursors prior to the coupling stage, creating a lipophilic impurity that is difficult to purge downstream.[1]

Chemical Identity & Structural Architecture[1]

Nomenclature and Identifiers
  • Chemical Name: 1-[Benzyl[2-(2-methoxyphenoxy)ethyl]amino]-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]propan-2-ol[1]

  • Common Name: N-Benzyl Tetrahydro Carvedilol[1]

  • CAS Number: 66687-07-8[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: 500.63 g/mol [1]

Structural Dissection

The molecule is an analog of the Carvedilol intermediate "Impurity C" (N-Benzyl Carvedilol).[2][3] It retains the core pharmacophore but exhibits specific deviations that alter its physicochemical profile.

Structural DomainDescriptionImpact on Properties
Tetrahydrocarbazole Moiety The A-ring of the carbazole system is saturated (cyclohexane-fused), while the B-ring (bearing the ether linkage) remains aromatic.[1]Increases conformational flexibility; reduces planarity compared to the fully aromatic carbazole; alters

-

stacking potential.[1]
N-Benzyl Group A benzyl group attached to the central nitrogen atom.[1]Significantly increases lipophilicity (LogP); abolishes hydrogen bond donor capability at the amine; sterically hinders receptor binding (inactive prodrug/intermediate form).
Linker Chain 2-Hydroxypropyl chain connecting the carbazole and amine.[1]Contains one chiral center (C2). The impurity typically exists as a racemate unless chiral resolution is performed on the precursor.
3D Conformational Logic

Unlike Carvedilol, which possesses a rigid, planar carbazole anchor, the 6,7,8,9-tetrahydro variant introduces a "puckered" half-chair conformation in the saturated ring.[1] This disrupts the flat topology required for optimal intercalation into the


-adrenergic receptor pocket, rendering this impurity pharmacologically distinct even if debenzylated.[1]

Synthetic Origin & Formation Mechanism[1][4]

The formation of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol is not a random degradation event but a direct consequence of upstream raw material impurities carried through the "Benzyl Protection" synthetic route.[1]

The "Benzyl Protection" Strategy

To prevent the formation of the "Bis-Carvedilol" impurity (Impurity B), manufacturers often react 4-(2,3-epoxypropoxy)carbazole with N-benzyl-2-(2-methoxyphenoxy)ethylamine rather than the free amine.[1] This forces a 1:1 stoichiometry. The resulting intermediate (N-Benzyl Carvedilol) is subsequently debenzylated via catalytic hydrogenation.[1][4]

Root Cause of the Tetrahydro Impurity

The impurity arises when the starting material, 4-hydroxycarbazole , is contaminated with 4-hydroxy-tetrahydrocarbazole .[1]

  • Precursor Synthesis: 4-Hydroxycarbazole is often synthesized from 1,3-cyclohexanedione and phenylhydrazine.[1] This yields a tetrahydro-intermediate (1,2,3,9-tetrahydrocarbazol-4-one) which must be aromatized (dehydrogenated).[1]

  • Incomplete Aromatization: If the dehydrogenation step is incomplete, 4-hydroxy-tetrahydrocarbazole remains.[1]

  • Parallel Reaction: This contaminant undergoes the same epichlorohydrin coupling and amine alkylation as the main product, yielding N-Benzyl 6,7,8,9-Tetrahydro Carvedilol .

Synthesis Workflow Visualization

The following diagram illustrates the parallel pathways generating the target intermediate and the tetrahydro impurity.

SynthesisPath RawMat Starting Material (Cyclohexanedione + Phenylhydrazine) TetraOne 1,2,3,9-Tetrahydrocarbazol-4-one RawMat->TetraOne Dehydro Dehydrogenation (Aromatization) TetraOne->Dehydro HydroxyCarb 4-Hydroxycarbazole (Target) Dehydro->HydroxyCarb Complete Reaction HydroxyTetra 4-Hydroxy-Tetrahydrocarbazole (Impurity) Dehydro->HydroxyTetra Incomplete (Leakage) EpoxyCarb Epoxy-Carbazole HydroxyCarb->EpoxyCarb Glycidyl Etherification EpoxyTetra Epoxy-Tetrahydrocarbazole HydroxyTetra->EpoxyTetra EpoxyStep + Epichlorohydrin NBenzylCarb N-Benzyl Carvedilol (Main Intermediate) EpoxyCarb->NBenzylCarb Ring Opening NBenzylTetra N-Benzyl 6,7,8,9-Tetrahydro Carvedilol (Target Impurity) EpoxyTetra->NBenzylTetra Ring Opening AmineStep + N-Benzyl Amine

Figure 1: Parallel synthesis pathways showing the origin of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol due to incomplete aromatization of the starting material.[1]

Analytical Characterization Protocols

To detect and quantify this impurity, researchers must utilize orthogonal analytical methods. The structural similarity to N-Benzyl Carvedilol requires high-resolution techniques.[1]

High-Performance Liquid Chromatography (HPLC)

Separation is achieved based on the slight difference in hydrophobicity caused by the saturated ring.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 20% B to 80% B over 45 minutes.

  • Detection: UV at 240 nm and 285 nm.

  • Differentiation: The Tetrahydro impurity typically elutes after the N-Benzyl Carvedilol due to the non-planar, aliphatic nature of the tetrahydro ring interacting differently with the stationary phase, though relative retention times (RRT) must be established experimentally.

Mass Spectrometry (LC-MS)

Mass spectrometry provides the definitive identification.[1]

CompoundMolecular FormulaMonoisotopic Mass[M+H]+ m/z
N-Benzyl Carvedilol C

H

N

O

496.24497.25
N-Benzyl Tetrahydro Carvedilol C

H

N

O

500.27501.28
  • Diagnostic Shift: A mass shift of +4 Da relative to N-Benzyl Carvedilol confirms the presence of the tetrahydro ring (saturation of two double bonds adds 4 hydrogens).

Nuclear Magnetic Resonance (NMR)

NMR is required to confirm the regiochemistry of the saturation.

  • 1H NMR (DMSO-d6):

    • Aromatic Region (6.5 - 8.5 ppm): N-Benzyl Tetrahydro Carvedilol will show fewer aromatic protons compared to the fully aromatic analog.[1] Specifically, the protons on the carbazole A-ring (usually 4 protons) will be missing.

    • Aliphatic Region (1.5 - 3.0 ppm): New multiplets appear corresponding to the methylene groups (-CH2-) of the tetrahydrocarbazole ring (positions 6, 7, 8, 9).[1]

    • Benzyl Protons: A singlet or AB quartet around 3.6-3.8 ppm confirms the N-benzyl group is intact.[1]

Pharmacological & Regulatory Implications[1][6]

Impurity Classification

Under ICH Q3A(R2) guidelines, this compound is classified as a Process-Related Impurity .[1]

  • Control Strategy: Because it is an intermediate, it should theoretically be removed or converted. However, if it undergoes debenzylation, it converts to 6,7,8,9-Tetrahydro Carvedilol (USP Related Compound F) .

  • Limit: If the N-Benzyl form persists in the final drug substance, it is a "foreign" impurity.[1] If it converts, the limit applies to Compound F (typically NMT 0.15%).

Structure-Activity Relationship (SAR)

While N-Benzyl 6,7,8,9-Tetrahydro Carvedilol is not the active drug, its structural features suggest:

  • Receptor Binding: The bulky N-benzyl group likely prevents effective binding to

    
    /
    
    
    
    -adrenergic receptors, making it pharmacologically inactive but potentially toxicologically relevant.[1]
  • Solubility: The combination of the benzyl group and the aliphatic ring makes this molecule highly lipophilic, posing challenges for cleaning validation in manufacturing equipment.

References

  • European Patent Office. (2010). Process for the Preparation of Carvedilol (EP 1756057). Retrieved from [Link]

  • PubChem. (n.d.). 6,7,8,9-Tetrahydro Carvedilol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol MSDS and safety data

This guide serves as a comprehensive technical reference for N-Benzyl 6,7,8,9-Tetrahydro Carvedilol , a specific impurity and structural analogue encountered during the synthesis and stability profiling of the antihypert...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for N-Benzyl 6,7,8,9-Tetrahydro Carvedilol , a specific impurity and structural analogue encountered during the synthesis and stability profiling of the antihypertensive drug Carvedilol.

Notice of Data Scarcity: As a specific process impurity/intermediate, this compound does not possess a standardized, public 100-page MSDS like high-volume commercial chemicals. This guide synthesizes available data from structural analogues (Carvedilol, N-Benzyl Carvedilol) and applies Structure-Activity Relationship (SAR) principles to establish a predictive safety and handling framework.

Impurity Profiling, Safety Assessment, and Handling Protocols[1]

Chemical Identity & Structural Context

This compound is a "double-modified" analogue of Carvedilol. It features two distinct structural deviations from the Active Pharmaceutical Ingredient (API):

  • Tetrahydro-modification: The carbazole ring is partially saturated (6,7,8,9-tetrahydro), altering its aromaticity and planarity.

  • N-Benzyl Protection: The secondary amine is substituted with a benzyl group, typically a remnant of a protecting group strategy or a specific synthetic byproduct.

ParameterTechnical Detail
Chemical Name 1-[Benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol
Molecular Formula C31H36N2O4
Molecular Weight ~500.63 g/mol
Role Synthetic Intermediate / Process Impurity / Reference Standard
Solubility Low water solubility; Soluble in DMSO, Methanol, Dichloromethane
Parent API Carvedilol (Non-selective beta/alpha-1 blocker)
Key Structural Feature Presence of a lipophilic benzyl group and a non-aromatic cyclohexene ring fused to the indole moiety.[1][2][3]
Origin & Synthesis Pathway (Impurity Formation)

Understanding the origin of this impurity is critical for process control. It typically arises via two pathways:

  • Starting Material Contamination: Use of 4-hydroxy-6,7,8,9-tetrahydrocarbazole instead of 4-hydroxycarbazole.

  • Incomplete Deprotection: Failure to remove the N-Benzyl protecting group during the final hydrogenation step (if a convergent synthesis using benzyl protection is employed).

Figure 1: Impurity Genesis Pathway

The following diagram illustrates the likely synthetic entry point for this impurity.

ImpurityOrigin SM1 4-Hydroxy-6,7,8,9- tetrahydrocarbazole (Contaminant) Intermediate Tetrahydro-Carbazole Epoxide Intermediate SM1->Intermediate Alkylation Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product N-Benzyl 6,7,8,9- Tetrahydro Carvedilol (Target Impurity) Intermediate->Product Ring Opening (Coupling) Amine N-Benzyl-2-(2-methoxyphenoxy) ethylamine Amine->Product

Caption: Synthesis pathway showing the convergence of the tetrahydro-carbazole precursor and the benzyl-protected amine.

Predictive Safety Assessment (Toxicological Risk)

Since specific toxicological data is absent, we apply Read-Across from Carvedilol and N-Benzyl Carvedilol.

3.1 Hazard Classification (GHS - Predicted)

Based on the high potency of the parent compound (Carvedilol) and the lipophilicity added by the benzyl group, this compound must be treated as a High Potency substance.

  • Acute Toxicity (Oral): Category 3 or 4 (Toxic/Harmful if swallowed).

  • Target Organ Toxicity (Cardiovascular): Category 1 or 2. Rationale: The pharmacophore for beta-blocking activity is largely intact, though the "tetrahydro" modification may alter binding affinity.

  • Reproductive Toxicity: Suspected (Category 2). Based on beta-blocker class effects.

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[4][5]

3.2 Occupational Exposure Banding (OEB)
  • Parent API (Carvedilol) OEL: ~10–50 µg/m³.

  • Impurity Assessment: Impurities are generally handled as if they are more potent than the API until proven otherwise.

  • Assigned OEB: Band 4 (1 – 10 µg/m³) .

  • Handling Level: Containment required. Open bench handling is prohibited for powders.[6]

Handling & Containment Protocols

Core Directive: Treat as a Potent Compound. Do not rely on standard fume hoods for powder manipulation.

4.1 Engineering Controls
  • Powder Handling: Must be performed in a HEPA-filtered Isolator or a Class II Biosafety Cabinet (BSC) with a closed-transfer port.

  • Solution Handling: Fume hood is acceptable only after the powder is fully dissolved.

  • Pressure Cascade: The lab room should maintain negative pressure relative to the corridor (-15 Pa).

4.2 Personal Protective Equipment (PPE)[7]
  • Respiratory: Powered Air Purifying Respirator (PAPR) if working outside an isolator; N95/P3 minimum for in-hood work.

  • Dermal: Double nitrile gloves (tested for permeation). Tyvek® sleeves or lab coat with elastic cuffs.

  • Ocular: Safety goggles (face shield if splash risk exists).

Figure 2: Handling Decision Logic

Use this workflow to determine the required containment level.

SafetyLogic Start Start: Handling N-Benzyl Tetrahydro Carvedilol State Physical State? Start->State Powder Dry Powder / Solid State->Powder Solution Solution / Oil State->Solution Isolator REQUIRED: Barrier Isolator or Glovebox Powder->Isolator High Dust Risk Hood Standard Fume Hood (Face Velocity > 0.5 m/s) Solution->Hood Low Dust Risk PPE_High PPE: Double Gloves + PAPR (If breach risk) Isolator->PPE_High PPE_Std PPE: Nitrile Gloves + Goggles Hood->PPE_Std

Caption: Decision tree for selecting engineering controls based on physical state.

Analytical Detection (HPLC/LC-MS)

Researchers isolating this impurity often struggle with separation from the parent API due to structural similarity.

  • Detection Challenge: The tetrahydro ring reduces UV absorbance at specific wavelengths compared to the fully aromatic carbazole of Carvedilol.

  • Recommended Method: Reverse Phase HPLC with Mass Spectrometry (LC-MS/MS).

Protocol Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • MS Detection: Positive Electrospray Ionization (ESI+).

    • Parent Carvedilol [M+H]+: ~407.2 m/z

    • N-Benzyl Carvedilol [M+H]+: ~497.2 m/z

    • N-Benzyl Tetrahydro Carvedilol [M+H]+:~501.3 m/z (Key identifier: +4 mass units vs N-Benzyl Carvedilol due to tetrahydro ring).

Emergency Response Data (Simulated MSDS)
ScenarioAction Protocol
Inhalation IMMEDIATE: Move to fresh air. If breathing is difficult, give oxygen. This compound may cause bradycardia (slow heart rate) or bronchospasm due to beta-blockade potential. Call a physician immediately.
Skin Contact Wash with polyethylene glycol (PEG 400) or copious soap and water. Lipophilic nature makes water-only washing less effective.
Eye Contact Rinse cautiously with water for 15 minutes.[8] Remove contact lenses.
Spill Cleanup Do not dry sweep. Wet the powder with a mist of water/methanol to prevent dust generation. Use a HEPA vacuum or wet-wipe method. Treat waste as hazardous pharmaceutical waste (Incineration).
Fire Fighting Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO). Use dry chemical, CO2, or foam.
References
  • LGC Standards. (2024). N-Benzyl 6,7,8,9-Tetrahydro Carvedilol Reference Standard. Retrieved from

  • PubChem. (2024). 6,7,8,9-Tetrahydro Carvedilol (Compound Summary). National Library of Medicine. Retrieved from

  • SafeBridge Consultants. (2023).
  • European Pharmacopoeia (Ph. Eur.). Carvedilol Monograph 1745: Impurity Profiling.[1] (Note: Lists standard impurities A-E; Tetrahydro variants are non-pharmacopeial process impurities).

  • Merck/Sigma-Aldrich. (2024). MSDS for Carvedilol Related Compound C (N-Benzyl Carvedilol). Used for Read-Across toxicity assessment.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Isolation and Purification of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol

This Application Note is designed for medicinal chemists and process development scientists requiring high-purity isolation of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol . This compound is a critical process-related impurity...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring high-purity isolation of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol . This compound is a critical process-related impurity and reference standard, often arising during the synthesis of Carvedilol when using tetrahydrocarbazole intermediates or during incomplete debenzylation/over-reduction sequences.[1]

Abstract & Scientific Rationale

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol is a lipophilic impurity structurally related to the beta-blocker Carvedilol.[1] Its presence typically indicates one of two synthetic anomalies:

  • Starting Material Variance: The use of 1,2,3,9-tetrahydrocarbazol-4-one (instead of 4-hydroxycarbazole) without subsequent aromatization.[1]

  • Over-Reduction: Catalytic hydrogenation conditions intended to remove the N-benzyl protecting group may inadvertently reduce the carbazole ring if specific catalysts (e.g., PtO₂) or high pressures are employed.[1]

Isolating this compound from a bulk Carvedilol API mixture is inefficient due to its low abundance (<0.1%).[1] Therefore, this protocol adopts a Rational Synthesis & Isolation approach: we generate a crude mixture enriched with the target compound and then apply a rigorous chromatographic isolation strategy.[1] This ensures sufficient quantity (mg to g scale) for structural elucidation and toxicological qualification.[1]

Chemical Structure Analysis[1][2][3]
  • Lipophilicity: The N-benzyl group and the saturated cyclohexyl ring (tetrahydro moiety) significantly increase logP compared to Carvedilol.[1] This necessitates a high-strength organic eluent in Reverse Phase HPLC.[1]

  • Basicity: The tertiary amine (N-benzyl) allows for pH-modulated retention; however, acidic modifiers are preferred to improve peak shape.[1]

Generation of Crude Enriched Material

Note: If you already possess a crude mixture, proceed to Section 3.

To isolate this specific impurity efficiently, it is best synthesized directly using a "convergent" route that mimics the impurity's formation pathway.[1]

Reaction Scheme:

  • Precursor A: 4-(2,3-epoxypropoxy)-6,7,8,9-tetrahydrocarbazole.[1]

  • Precursor B: N-Benzyl-2-(2-methoxyphenoxy)ethylamine.[1][2][3]

  • Conditions: Reflux in Isopropyl Alcohol (IPA) or Toluene with catalytic base.[1]

Workflow Diagram (Synthesis to Isolation):

IsolationWorkflow Start Start: Crude Reaction Mixture Extract 1. Liquid-Liquid Extraction (Removal of salts/polar byproducts) Start->Extract EtOAc/Water Flash 2. Flash Chromatography (Silica Gel, Normal Phase) Target: Remove unreacted amine Extract->Flash Organic Layer Prep 3. Prep-HPLC (C18, Reverse Phase) Target: Isolate >98% Purity Flash->Prep Enriched Fraction Dry 4. Lyophilization/Crystallization Final Product Form Prep->Dry Pure Fractions

Figure 1: Strategic workflow for the isolation of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol from crude synthetic matrix.

Isolation Protocol

Step 1: Liquid-Liquid Extraction (Primary Cleanup)

Objective: Remove inorganic salts and highly polar degradation products.[1]

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Wash: Wash the organic phase twice with Water (1:1 volume ratio) to remove inorganic bases (e.g., K₂CO₃).

  • Brine Wash: Wash once with saturated NaCl solution.[1]

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (Rotavap) at 40°C.

Step 2: Flash Column Chromatography (Enrichment)

Objective: Separate the target molecule from unreacted starting materials (specifically the lipophilic N-benzyl amine). Stationary Phase: Silica Gel (230-400 mesh).[1]

ParameterCondition
Column Load 1:50 (Sample : Silica)
Mobile Phase A Hexane (or Heptane)
Mobile Phase B Ethyl Acetate
Gradient 0-20% B (10 min), 20-50% B (30 min)
Detection UV 254 nm
  • Observation: The target compound is less polar than Carvedilol but more polar than the bis-alkylated impurities.[1] Expect elution in the mid-polarity region (approx. 30-40% EtOAc).[1]

  • Action: Collect fractions containing the major spot (TLC R_f ~ 0.4 in 1:1 Hex/EtOAc). Concentrate to yield a yellow oil/foam.[1]

Step 3: Preparative HPLC (Final Purification)

Objective: Isolate the target to >98% purity, separating it from the aromatic Carvedilol analog and des-benzyl derivatives.

System Setup:

  • Column: C18 (Octadecylsilane), 5 µm, 21.2 x 150 mm (e.g., Waters XBridge or Phenomenex Luna).

  • Flow Rate: 15-20 mL/min.

  • Wavelength: 240 nm (Carbazole absorption) and 285 nm.[1]

Gradient Table:

Time (min)% Solvent A (0.1% Formic Acid in Water)% Solvent B (Acetonitrile)Phase Description
0.06040Equilibration
2.06040Injection Hold
20.01090Linear Gradient
25.0595Wash (Elution of Target)
26.06040Re-equilibration

Operational Notes:

  • Retention: Due to the "Tetrahydro" and "Benzyl" groups, this molecule is highly hydrophobic .[1] It will elute late in the gradient (typically >80% ACN).[1]

  • Fraction Collection: Trigger collection based on UV threshold.[1] The target peak should be the major peak eluting around 22-24 minutes under these conditions.[1]

  • Post-Processing: Pool pure fractions. Remove Acetonitrile via rotary evaporation (bath < 40°C).[1] Lyophilize the remaining aqueous phase to obtain the Formate salt (if Formic acid was used) or free base (if treated with NaHCO₃ and extracted).[1]

Characterization & Validation

To certify the isolate as N-Benzyl 6,7,8,9-Tetrahydro Carvedilol , the following spectral features must be confirmed.

Mass Spectrometry (ESI+)[1]
  • Expected [M+H]⁺: m/z 501.3

  • Key Fragments: Loss of benzyl group (91 Da) and cleavage at the ether linkage.[1]

1H-NMR (400 MHz, DMSO-d6) Key Signals
  • Tetrahydro Ring: Look for multiplet signals in the aliphatic region (approx.[1] 1.7 - 2.7 ppm) corresponding to the 4 methylene groups of the cyclohexene ring fused to the indole.[1] This distinguishes it from the aromatic protons of standard Carvedilol.[1]

  • N-Benzyl: A singlet or AB quartet around 3.6 - 4.0 ppm (2H) and a multiplet at 7.2 - 7.4 ppm (5H, aromatic).[1]

  • Carbazole NH: Broad singlet around 10.8 ppm (indole NH).[1]

Structural Validation Diagram:

StructureLogic Target Target: N-Benzyl 6,7,8,9-Tetrahydro Carvedilol Feature1 Tetrahydrocarbazole Moiety (Aliphatic signals 1.7-2.7 ppm) Target->Feature1 Distinguishes from Carvedilol Feature2 N-Benzyl Group (Increases Lipophilicity/RT) Target->Feature2 Distinguishes from Des-benzyl Feature3 Propanolamine Linker (Chiral Center) Target->Feature3 Core Pharmacophore

Figure 2: Structural features required for analytical validation of the isolated compound.

References

  • European Patent Office. (2007).[1] Process for the preparation of carvedilol. EP1756057B1.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 71752441, 6,7,8,9-Tetrahydro Carvedilol. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolution of Carvedilol &amp; N-Benzyl Tetrahydro Carvedilol

Status: Operational Ticket ID: RES-CV-009 Subject: Optimization of Chromatographic Resolution between Carvedilol and N-Benzyl 6,7,8,9-Tetrahydro Carvedilol Executive Summary & Chemical Context This guide addresses the se...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: RES-CV-009 Subject: Optimization of Chromatographic Resolution between Carvedilol and N-Benzyl 6,7,8,9-Tetrahydro Carvedilol

Executive Summary & Chemical Context

This guide addresses the separation of Carvedilol (Parent) from its lipophilic impurity, N-Benzyl 6,7,8,9-Tetrahydro Carvedilol .

The Core Challenge: Unlike standard enantiomeric separations or minor degradation products, these two molecules possess vastly different hydrophobicity profiles.

  • Carvedilol is a secondary amine with a planar carbazole ring.

  • N-Benzyl Tetrahydro Carvedilol is a tertiary amine with a benzyl group and a partially saturated (non-planar) carbazole ring.

Implication: The N-Benzyl Tetrahydro analog is significantly more lipophilic (LogP > 6.0 estimated) than Carvedilol (LogP ~4.2). The resolution challenge is rarely "co-elution" in the traditional sense; rather, it is elution efficiency . The impurity often elutes extremely late, causing broad peaks, carryover into subsequent injections, or "ghost peaks" that mimic co-elution in isocratic runs.

ParameterCarvedilol (Parent)N-Benzyl Tetrahydro Carvedilol (Impurity)Impact on Separation
Structure Secondary Amine, Aromatic CarbazoleTertiary Amine, Benzyl group, Sat. RingImpurity is bulkier and more hydrophobic.
pKa (Amine) ~7.8 (Secondary)~7.0–7.5 (Tertiary)Both are ionized at acidic pH.
Hydrophobicity High (LogP ~4.2)Very High (LogP > 6.0)Critical: Impurity requires high % organic to elute.
Shape Planar (Carbazole)Buckled/Twisted (Tetrahydro)Shape selectivity (steric) is a secondary separation lever.
Troubleshooting Guide (Q&A)
Q1: The impurity peak is extremely broad or not eluting within the run time. How do I fix this?

Diagnosis: You are likely using an isocratic method or a gradient that does not reach a high enough organic strength (Strong Solvent). Solution:

  • Switch to Gradient Elution: Isocratic methods suitable for Carvedilol will retain the N-Benzyl Tetrahydro impurity indefinitely.

  • Increase Final Organic Strength: The gradient must ramp to at least 90-95% Acetonitrile or Methanol and hold for 3–5 minutes.

  • Column Choice: Switch to a C8 or Cyanopropyl (CN) phase if C18 retention is too strong. These phases provide less hydrophobic retention while maintaining selectivity.

Q2: I see "Ghost Peaks" in my blank injections or early in the next chromatogram.

Diagnosis: This is "Carryover." The N-Benzyl Tetrahydro impurity from the previous injection is eluting during the equilibration phase of the current injection. Solution:

  • Needle Wash: Implement a strong needle wash (e.g., 90:10 Acetonitrile:Water + 0.1% Formic Acid).

  • Extend Gradient Hold: Ensure the high-organic wash step at the end of the gradient is long enough (at least 5 column volumes).

  • Run a Blank: Always run a blank injection after high-concentration samples to verify column cleanliness.

Q3: The resolution between the impurity and Carvedilol is fine, but the impurity tails significantly.

Diagnosis: Silanol interactions. The tertiary amine in the N-Benzyl group is interacting with residual silanols on the silica surface. Solution:

  • Add a Modifier: Add Triethylamine (TEA) (0.1% v/v) to the mobile phase (if using pH > 7) or ensure adequate ionic strength with buffer (20-50 mM).

  • End-Capping: Use a "double end-capped" or "hybrid silica" column (e.g., Waters XBridge, Phenomenex Kinetex EVO) which resists silanol activity.

  • Low pH: Operate at pH 2.5–3.0. This protonates the silanols (suppressing their negative charge) and the amine, reducing the strong electrostatic attraction.

Optimized Experimental Protocol

Objective: Robust separation with sharp peak shapes for both analytes.

Method A: High-Performance Gradient (Recommended)
  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm).

    • Why: Standard robustness.[1][2][3] If retention is excessive, switch to C8.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5) or 0.1% Phosphoric Acid.[4]

    • Why: Low pH ensures full ionization of the amines, improving solubility and peak shape.

  • Mobile Phase B: Acetonitrile (100%).

    • Why: ACN has lower viscosity and higher elution strength than Methanol.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 40°C (Reduces viscosity and improves mass transfer for large molecules).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.020Initial Hold
2.020Isocratic for early polar impurities
20.080Primary Gradient (Elutes Carvedilol ~10-12 min)
25.095Critical: Elutes N-Benzyl Tetrahydro Impurity
30.095Wash Step
30.120Return to Initial
35.020Re-equilibration
Diagnostic Workflows (Visualization)
Figure 1: Troubleshooting Decision Tree

Caption: Logical workflow for diagnosing resolution and peak shape issues between Carvedilol and its hydrophobic impurities.

Troubleshooting Start Issue: Poor Resolution/Peak Shape CheckElution Is the Impurity Eluting? Start->CheckElution NoElution No / Very Late CheckElution->NoElution Retention too high YesElution Yes, but poor shape CheckElution->YesElution Retention OK ActionGradient Increase %B to 95% Switch to C8 Column NoElution->ActionGradient CheckTailing Is it Tailing? YesElution->CheckTailing ActionpH Lower pH to < 3.0 Increase Buffer Conc. CheckTailing->ActionpH Yes (Silanol interaction) CheckCoelution Co-elution with Parent? CheckTailing->CheckCoelution No ActionCol Use Hybrid Silica (High pH resistant) CheckCoelution->ActionCol No (Other issue) ActionSlope Flatten Gradient Slope (e.g., 1% per min) CheckCoelution->ActionSlope Yes

Figure 2: Method Development Strategy

Caption: Strategic selection of stationary phases based on the specific separation requirement.

MethodDev Goal Goal: Separate Carvedilol from N-Benzyl Tetrahydro Standard Standard C18 (Acidic pH) Goal->Standard Issue1 Impurity Retained Too Long (>30 min) Standard->Issue1 Issue2 Peak Tailing (Basic Interactions) Standard->Issue2 Issue3 Selectivity Issues (Overlapping Impurities) Standard->Issue3 Sol1 Switch to C8 or Cyanopropyl (CN) Issue1->Sol1 Sol2 Use Charged Surface Hybrid (CSH) C18 Issue2->Sol2 Sol3 Phenyl-Hexyl (Pi-Pi Selectivity) Issue3->Sol3

References
  • United States Pharmacopeia (USP). Carvedilol Monograph: Organic Impurities.[6] USP-NF. (Standard reference for Carvedilol impurity profiling methods).

  • PubChem. Carvedilol Compound Summary (CID 2585).[7] National Center for Biotechnology Information. (Source for pKa and LogP data).

  • LGC Standards. N-Benzyl 6,7,8,9-Tetrahydro Carvedilol Reference Standard. (Confirmation of impurity structure and existence).[6]

  • Journal of Pharmaceutical and Biomedical Analysis. Development of stability-indicating HPLC methods for Carvedilol. (General reference for Carvedilol separation principles).

Sources

Optimization

Optimizing mobile phase for tetrahydro carvedilol impurities

Topic: Optimizing Mobile Phase for Tetrahydro Carvedilol Impurities Welcome to the Advanced Chromatography Support Hub. Ticket ID: #CVD-THF-OPT Assigned Specialist: Senior Application Scientist, Separation Sciences Statu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mobile Phase for Tetrahydro Carvedilol Impurities

Welcome to the Advanced Chromatography Support Hub. Ticket ID: #CVD-THF-OPT Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active

Executive Summary: The Separation Challenge

You are likely encountering difficulty separating Tetrahydro Carvedilol (a partially saturated analog) from the parent Carvedilol peak.

The Core Problem: Carvedilol contains a carbazole ring system (fully aromatic). The "Tetrahydro" impurity involves the saturation of one of the aromatic rings in this system.

  • Chemical Consequence: This saturation breaks the planarity of the molecule and reduces its

    
    -
    
    
    
    interaction potential, yet the hydrophobicity (logP) remains critically similar to the parent drug. Standard C18 columns often fail to resolve these species because they rely primarily on hydrophobicity.

The Solution: You must shift the separation mechanism from pure hydrophobicity to shape selectivity and


-electron interaction.

Module 1: The "Gold Standard" Base Method

Before optimizing for the specific impurity, ensure your base method is robust for basic drugs. Carvedilol is a secondary amine (pKa ~7.8 and 9.7).

Critical Reagent: The Buffer (pH 2.5)

Why: At pH > 3.0, surface silanols on the silica support become ionized (


). The protonated amine of Carvedilol (

) will ion-exchange with these silanols, causing severe peak tailing and retention variability.

Protocol: 20 mM Potassium Phosphate Buffer (pH 2.5)

  • Weigh 2.72 g of Monobasic Potassium Phosphate (

    
    ) into a 1 L volumetric flask.
    
  • Add 900 mL of HPLC-grade water. Stir to dissolve.

  • Crucial Step: Adjust pH to 2.5 ± 0.05 using Orthophosphoric Acid (85%) . Do not use HCl or H2SO4.

  • Dilute to volume with water.

  • Filter through a 0.22 µm nylon filter.

Module 2: Optimizing for Tetrahydro Carvedilol

If your C18 column shows co-elution or a "shoulder" peak for the tetrahydro impurity, follow this decision matrix.

Strategy A: Stationary Phase Switching (High Success Rate)

The Tetrahydro impurity has fewer double bonds than Carvedilol. A column that interacts with


-electrons will retain the parent (Carvedilol) more than the impurity, pulling them apart.
  • Recommended Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, XBridge Phenyl-Hexyl).

  • Mechanism: The aromatic carbazole ring of Carvedilol engages in strong

    
    -
    
    
    
    stacking with the phenyl stationary phase. The tetrahydro impurity, having a saturated (non-aromatic) ring, interacts weakly, eluting earlier.
Strategy B: Mobile Phase Modifier (If sticking to C18)

If you must use C18, you need to exploit the slight difference in solvation volume.

  • Change Modifier: Switch from Acetonitrile (ACN) to Methanol (MeOH) .

  • Why: Methanol is a protic solvent that can hydrogen bond with the ether oxygens and the amine. It often provides different selectivity for structural isomers compared to the aprotic ACN.

Comparison of Separation Variables
VariableCarvedilol (Parent)Tetrahydro ImpuritySeparation Lever
Structure Fully Aromatic CarbazolePartially Saturated RingShape/Planarity

-Cloud
High DensityReduced Density

-

Interaction
Basicity Secondary AmineSecondary AminepH (No effect on selectivity)
Hydrophobicity HighHigh (Similar)% Organic (Low effect)

Module 3: Visualization & Logic Flows

Workflow 1: Method Development Decision Tree

MethodDevelopment Start Start: Impurity Co-elution CheckPH Check pH Is pH < 3.0? Start->CheckPH Tailing Fix Tailing First (See FAQ) CheckPH->Tailing No ColumnSel Select Column Type CheckPH->ColumnSel Yes C18 C18 Column ColumnSel->C18 Phenyl Phenyl-Hexyl / Biphenyl ColumnSel->Phenyl Modifier Organic Modifier C18->Modifier Optimize ACN/MeOH ResultPhenyl High Resolution (Pi-Pi Selectivity) Phenyl->ResultPhenyl Tetrahydro elutes first ResultC18 Poor Resolution (Hydrophobicity driven) Modifier->ResultC18

Caption: Decision matrix for selecting the stationary phase based on the structural difference between Carvedilol and its tetrahydro analog.

Module 4: Troubleshooting & FAQs

Q1: My Carvedilol peak is tailing (Asymmetry > 1.5). How do I fix this?

Answer: This is a classic "Basic Drug vs. Silanol" interaction.

  • Verify pH: Ensure your aqueous buffer is pH 2.5. Even a rise to pH 3.5 can activate silanols.

  • Ionic Strength: Increase buffer concentration from 20 mM to 50 mM . This "swamps" the silanol sites with potassium ions (

    
    ), blocking the drug from interacting.
    
  • Additive: If you cannot lower pH, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, binding to silanols preferentially.

Q2: The retention time is drifting between injections.

Answer: Carvedilol is sensitive to temperature fluctuations due to its conformational flexibility.

  • Fix: Ensure the column oven is set to a constant temperature (e.g., 35°C or 40°C ). Do not run at ambient temperature.

  • Fix: Check your mobile phase equilibration. Phenyl-hexyl columns often require longer equilibration times (20+ column volumes) than C18 when switching gradients.

Q3: Can I use Acetate buffer instead of Phosphate?

Answer: Proceed with caution. Acetate buffers are typically used at pH 4.0–5.0. While this is compatible with LC-MS (volatile), it is often too close to the silanol ionization point for robust peak shape of strong bases like Carvedilol. If you must use LC-MS, use Ammonium Formate adjusted to pH 3.0 with Formic Acid.

Q4: The "Tetrahydro" peak is merging with the parent front.

Answer: This indicates the impurity is slightly less hydrophobic or is being excluded from the pores.

  • Action: Lower the initial organic concentration in your gradient.

  • Example Gradient: Start at 20% B instead of 30% B. Hold for 2 minutes (Isocratic hold) before ramping. This allows the chemistry of the stationary phase to fully engage with the analytes before elution begins.

References

  • United States Pharmacopeia (USP). USP Monograph: Carvedilol.[1][2][3][4][5][6] USP-NF. (Defines standard related compounds A, B, C, D, E).

  • European Directorate for the Quality of Medicines (EDQM). Carvedilol Impurity C & Related Substances. (Establishes baseline impurity profiling standards).

  • Chromatography Online (LCGC). Troubleshooting Peak Tailing for Basic Compounds. (Mechanistic explanation of silanol interactions at pH > 3).

  • Phenomenex Technical Notes. Separation of Beta-Blockers on Phenyl-Hexyl Phases. (Demonstrates pi-pi selectivity advantages for aromatic drugs).

Disclaimer: This guide is for research and development purposes. Always validate methods according to ICH Q2(R1) guidelines before use in a GMP environment.

Sources

Troubleshooting

Baseline noise interference in N-Benzyl Tetrahydro Carvedilol analysis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the analysis of N-Benzyl Tetrahydro Carvedilol. As a known process-related impurity and derivative of Ca...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of N-Benzyl Tetrahydro Carvedilol. As a known process-related impurity and derivative of Carvedilol, achieving a stable, noise-free baseline during its quantification is critical for accurate and reliable results.[1] This guide, structured in a question-and-answer format, is designed to help you troubleshoot and resolve common issues related to baseline noise and interference during your chromatographic analyses.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions.

Q1: What is baseline noise and why is it a problem in HPLC analysis?

A1: Baseline noise refers to the random fluctuations of the detector signal when only the mobile phase is passing through the flow cell. It appears as small, often rapid, variations in the baseline of your chromatogram. This is problematic because it can obscure small peaks, decrease the signal-to-noise (S/N) ratio, and ultimately reduce the sensitivity and accuracy of your quantification, affecting the Limit of Detection (LOD) and Limit of Quantification (LOQ).[2][3]

Q2: My baseline is not just noisy, it's consistently rising (or falling). What is this?

A2: This phenomenon is called baseline drift. A rising or falling baseline is a slow, steady slope in one direction. Common causes include temperature fluctuations in the lab or around the column and detector, a column that is not fully equilibrated with the mobile phase, or contamination bleeding from the column or system components.[2][4][5] In gradient elution, drift can also occur if the absorbance of your mobile phase components (Solvent A and Solvent B) is not balanced at the detection wavelength.[4][6]

Q3: What are the most common sources of interference for Carvedilol-related compounds?

A3: Interference can arise from several sources:

  • Process-Related Impurities: The synthesis of Carvedilol can produce several impurities, such as Impurity A, B, and C (N-Benzyl Carvedilol), which may have similar chromatographic behavior.[1][7]

  • Degradation Products: Carvedilol and its derivatives can degrade under stress conditions like acid or base hydrolysis, oxidation, and photolysis, creating new chemical entities that might interfere with the main peak.[8][9][10][11]

  • Matrix Effects: When analyzing samples from biological matrices (e.g., plasma), endogenous components can co-elute with the analyte, causing ion suppression or enhancement in LC-MS/MS analysis.[12][13]

  • Excipients: In tablet formulations, inactive ingredients can sometimes leach into the sample preparation and cause interfering peaks.[14]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of baseline issues.

Guide 1: Mobile Phase and Solvent Issues

Q4: I'm seeing sharp, random spikes in my baseline. What's the most likely cause?

A4: Sharp, random spikes are a classic symptom of air bubbles in the system.[2] Bubbles passing through the detector flow cell cause significant disturbances in the light path, resulting in large signal spikes.

Causality Explained: The refractive index of a gas bubble is vastly different from that of the liquid mobile phase. As a bubble transits the detector's flow cell, it scatters the lamp's light, causing a momentary, drastic change in the amount of light reaching the photodiode, which the instrument registers as a sharp peak or spike.

Troubleshooting Steps:

  • Degas Your Solvents: Ensure your mobile phase is thoroughly degassed. Modern HPLCs have built-in online degassers, but if the issue persists, consider offline degassing methods like helium sparging or vacuum filtration before use.[2][4]

  • Check for Leaks: Inspect all fittings and connections between the solvent reservoirs and the detector for any signs of leaks, as air can be drawn into the system at loose connection points.

  • Prime the Pump: If the system has been idle or a solvent line has run dry, thoroughly prime all pump heads to purge any trapped air.

Q5: My baseline is noisy and irregular, but not showing sharp spikes. Could it still be my mobile phase?

A5: Absolutely. Irregular, high-frequency noise is often traced back to issues with mobile phase preparation or quality.

Causality Explained:

  • Poor Mixing: If you are mixing solvents online (gradient or isocratic), inefficient mixing can lead to small, continuous fluctuations in the mobile phase composition reaching the detector. This causes the baseline to appear noisy.[3][6]

  • Contamination: Using low-purity solvents or contaminated additives (buffers, acids) introduces impurities that may absorb UV light at your detection wavelength, contributing to a noisy and unstable baseline.[2]

  • Buffer Precipitation: If you are using a buffered mobile phase with a high organic content, the buffer salts can precipitate out of solution, creating particulate matter that can cause noise and damage the system.

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use HPLC- or LC-MS-grade solvents and fresh, high-purity water (e.g., 18.2 MΩ·cm).[2]

  • Filter Buffers: Always filter aqueous buffer solutions through a 0.22 or 0.45 µm filter before use to remove any particulate matter.

  • Premix Solvents: For isocratic methods, try premixing your mobile phase manually and degassing it thoroughly to rule out pump mixing issues.

  • Balance Absorbance in Gradients: If running a gradient, try adding a small amount of the UV-absorbing additive (e.g., formic acid) to both your aqueous (A) and organic (B) solvents to balance the background absorbance.[6]

Guide 2: HPLC System and Hardware

Q6: I've confirmed my mobile phase is pristine, but the baseline noise is periodic and seems to follow a pattern. What should I check next?

A6: Periodic or cyclical baseline noise is almost always related to the HPLC pump. The noise pattern often corresponds to the pump's piston strokes.

Causality Explained: This issue stems from incomplete or inconsistent pressure delivery from the pump. It can be caused by a faulty check valve that isn't sealing properly, a worn-out pump seal allowing for minor leaks, or air trapped in a pump head. Each piston stroke delivers a slightly different pressure or mobile phase composition, which the detector picks up as a regular, repeating fluctuation.[5]

Troubleshooting Steps:

  • Check Pump Pressure Ripple: Monitor the pressure reading from your software. A high pressure ripple (fluctuation) that correlates with the baseline noise points to a pump issue.

  • Clean or Replace Check Valves: Check valves are a common failure point. Consult your instrument manual for instructions on how to sonicate them in isopropanol or replace them.[4]

  • Replace Pump Seals: Pump seals are consumable parts that wear out over time. If they are old or you have been using aggressive solvents, they may need replacement.

Q7: My baseline is drifting significantly, even during an isocratic run. What hardware components are involved?

A7: Assuming your mobile phase and column are equilibrated, the most likely hardware culprits are the detector lamp or temperature instability.

Causality Explained:

  • Failing Detector Lamp: As a UV lamp ages, its energy output becomes unstable and can decrease over time. This leads to increased noise and a drifting baseline as the detector's electronics try to compensate.[2][5]

  • Temperature Fluctuations: The detector and column are sensitive to changes in ambient temperature. If the lab temperature is not stable (e.g., due to air conditioning vents), or if the column oven is not maintaining a steady temperature, the refractive index of the mobile phase will change, causing the baseline to drift.[4][5][6]

Troubleshooting Steps:

  • Check Lamp Energy: Most HPLC software has a diagnostic tool to check the lamp's energy or intensity. Compare it to the specifications for a new lamp.

  • Stabilize Temperature: Ensure the column oven is on and set to a stable temperature (e.g., 40°C). Shield the instrument from direct drafts from heating or cooling vents.[4]

  • Clean Flow Cell: A dirty or contaminated detector flow cell can also contribute to drift. Follow the manufacturer's protocol for flushing and cleaning the flow cell.[2][6]

Systematic Troubleshooting Workflow

To logically diagnose baseline issues, follow a systematic approach. The diagram below outlines a workflow to isolate the source of the problem.

TroubleshootingWorkflow Start Baseline Noise or Drift Observed Check_Mobile_Phase Step 1: Verify Mobile Phase - Fresh, HPLC-grade solvents? - Properly degassed? - Filtered buffers? Start->Check_Mobile_Phase Connect_Union Step 2: Isolate System - Replace column with a union - Run method Check_Mobile_Phase->Connect_Union System_OK Is baseline stable now? Connect_Union->System_OK Column_Issue Root Cause: Column Contamination or Bleed System_OK->Column_Issue Yes System_Issue Root Cause: System Issue (Pump, Detector, etc.) System_OK->System_Issue No Flush_Column Action: - Flush column - Condition with mobile phase - Replace if old Column_Issue->Flush_Column Check_Sample Step 3: Inject Blank - Inject mobile phase or solvent blank Flush_Column->Check_Sample Check_Pump Action: - Check pump pressure ripple - Clean/replace check valves & seals System_Issue->Check_Pump Check_Detector Action: - Check lamp energy - Clean flow cell System_Issue->Check_Detector Check_Pump->Check_Sample Check_Detector->Check_Sample Sample_OK Is baseline noisy only after injection? Check_Sample->Sample_OK Sample_OK->System_Issue No (Re-evaluate system) Sample_Issue Root Cause: Sample Matrix or Contamination Sample_OK->Sample_Issue Yes Improve_SPE Action: - Improve sample prep (SPE, LLE) - Check for analyte degradation Sample_Issue->Improve_SPE InterferenceSources Center Baseline Noise & Interference System System Hardware Center->System Method Method Parameters Center->Method Sample Sample-Related Center->Sample Environment Environment Center->Environment Pump Pump (Seals, Check Valves) System->Pump Detector Detector (Lamp, Flow Cell) System->Detector Leaks Leaks (Fittings) System->Leaks Mixer Inefficient Mixer System->Mixer MobilePhase Mobile Phase Quality Method->MobilePhase Degassing Inadequate Degassing Method->Degassing Equilibration Column Equilibration Method->Equilibration Wavelength Incorrect Wavelength Method->Wavelength Matrix Biological Matrix Effects Sample->Matrix Degradants Degradation Products Sample->Degradants Impurities Process Impurities Sample->Impurities Excipients Formulation Excipients Sample->Excipients Temp Temperature Fluctuations Environment->Temp Vibrations Physical Vibrations Environment->Vibrations

Caption: Common sources of baseline noise and interference in HPLC.

References

  • A stability indicating RP-HPLC method for the determination of carvedilol in the presence of its degradation products and process rel
  • Method development and validation of Carvedilol and its impurities by RP-HPLC. (2025, August 9). Google Scholar.
  • Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. (n.d.).
  • Method development and forced degradation studies of carvedilol by RP- HPLC. (2019, August 26). (PDF)
  • Method development and forced degradation studies of carvedilol by RP - HPLC. (2022, October 1). ijpar.
  • Method development and validation of forced degradation studies of carvedilol by using uv spectroscopy. (n.d.). JOURNAL OF COMPREHENSIVE PHARMACY.
  • Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol. (n.d.). PMC.
  • LC–ESI–MS/MS study of carvedilol and its stress degradation products. (n.d.). Analytical Methods (RSC Publishing).
  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. (n.d.). SciSpace.
  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). pgeneral.com.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5).
  • BIO ACTIVE CARVEDILOL DERIV
  • Shimadzu Baseline Disturbance. (2025, April 15). Shimadzu.
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC.
  • Eliminating Baseline Problems. (n.d.). Agilent.
  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. (n.d.). Connect Journals.
  • Simultaneous Determination of Carvedilol and its Impurities in Tablets by High Performance Liquid Chromatography. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. (n.d.). Indian Journal of Chemistry.
  • Carvedilol Impurity. (2024, August 28). Alentris Research Pvt. Ltd..
  • N-Benzyl 6,7,8,9-Tetrahydro Carvedilol. (n.d.). LGC Standards.
  • Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. (2013, April 23).
  • Quantitative determination and validation of Carvedilol in pharmaceuticals using quantitative nuclear magnetic resonance spectroscopy. (n.d.). Analytical Methods (RSC Publishing).
  • Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling. (2025, July 3). PMC.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Linearity and Range Strategies for N-Benzyl Tetrahydro Carvedilol Calibration

Executive Summary In the quantification of N-Benzyl Tetrahydro Carvedilol (a structural analog and potential degradation product of Carvedilol), researchers face a critical decision between Direct Calibration (using the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of N-Benzyl Tetrahydro Carvedilol (a structural analog and potential degradation product of Carvedilol), researchers face a critical decision between Direct Calibration (using the specific impurity standard) and Surrogate Calibration (using the parent API with a Relative Response Factor).

While Carvedilol (parent) is readily available, the "Tetrahydro" modification in the carbazole moiety of this specific impurity significantly alters its UV absorption cross-section and ionization efficiency compared to the parent molecule.

The Verdict:

  • For R&D/Scoping: Surrogate Calibration (Method B) is acceptable only if a correction factor (RRF) is applied.[1]

  • For GMP Release/Stability: Direct Calibration (Method A) is the mandatory Gold Standard due to the spectral mismatch introduced by the tetrahydro-carbazole ring, which compromises the accuracy of uncorrected surrogate methods.

Technical Context: The Analyte

Molecule: N-Benzyl 6,7,8,9-Tetrahydro Carvedilol Significance: Unlike standard "N-Benzyl Carvedilol" (Impurity C), this analog features a partially saturated carbazole ring.[1] Chromatographic Challenge:

  • Lipophilicity: The benzyl group increases LogP, typically increasing retention time on C18 columns (

    
     Carvedilol).
    
  • Spectral Shift: The reduction of the carbazole ring (from fully aromatic to tetrahydro) disrupts the conjugation system. This leads to a hypochromic shift (lower UV intensity) at standard Carvedilol monitoring wavelengths (240 nm / 254 nm), making the response factor significantly

    
    .
    

Comparative Analysis: Calibration Strategies

Method A: Direct External Standard Calibration (Recommended)

This method utilizes high-purity (>98%) N-Benzyl Tetrahydro Carvedilol reference material to build a specific calibration curve.[1]

  • Linearity Principle:

    
     (where 
    
    
    
    is the specific slope of the impurity).
  • Pros: Eliminates bias from spectral differences; fully compliant with ICH Q2(R1) for "Quantitative Tests of Impurities."

  • Cons: Higher cost of reference standard; requires management of secondary stock solutions.

Method B: Surrogate Calibration (Relative Response Factor)

This method uses the Carvedilol API calibration curve to quantify the impurity, applying a Relative Response Factor (RRF).

  • Linearity Principle:

    
    [1]
    
  • Pros: Cost-effective; simplifies workflow by using one standard for multiple peaks.[1]

  • Cons: High Risk. If RRF is assumed to be 1.0, quantification will be chemically inaccurate (underestimated) due to the lower extinction coefficient of the tetrahydro ring.

Data Comparison Table (Simulated Validation Data)
ParameterMethod A (Direct Standard)Method B (Surrogate - Uncorrected)Method B (Surrogate - Corrected RRF)
Linearity (

)
> 0.9995> 0.9995> 0.9995
Slope (

)
45,200 (AU/mg/mL)62,100 (Parent Slope)N/A
True Accuracy 99.8% 72.7% (Significant Bias) 98.5%
Range LOQ to 150% SpecLOQ to 150% SpecLOQ to 150% Spec
Suitability GMP / Release Screening Only Development

Critical Insight: The "Tetrahydro" modification reduces UV absorbance. If you use Method B without correction, you will under-report the impurity by ~27%, potentially missing safety thresholds.[1]

Experimental Protocol: Establishing Linearity

To validate Method A (and determine the RRF for Method B), follow this self-validating protocol.

Reagents & Setup[1]
  • Mobile Phase A: 20mM

    
    , pH 2.5 (Phosphate buffer suppresses silanol activity for amines).[1]
    
  • Mobile Phase B: Acetonitrile (100%).[1][2]

  • Column: C18 End-capped (e.g., Inertsil ODS-3V),

    
    .[1]
    
  • Detection: UV @ 240 nm (or MS for trace analysis).[1]

Preparation of Calibration Levels

Objective: Cover the range from LOQ (approx 0.05% of API conc) to 150% of the impurity limit (0.5% limit


 0.75% max).
  • Stock Solution (Impurity): Dissolve 5.0 mg N-Benzyl Tetrahydro Carvedilol in 50 mL Diluent (50:50 ACN:Water). Conc = 100

    
    .[1][2]
    
  • Stock Solution (Parent): Dissolve 50.0 mg Carvedilol API in 50 mL Diluent. Conc = 1000

    
    .[1]
    
  • Linearity Series: Prepare 6 levels by serial dilution of the Impurity Stock.

LevelTarget Conc (

)
% Relative to API (assuming 1mg/mL dose)Role
L10.050.005%~LOQ
L20.250.025%Reporting Threshold
L31.000.10%Intermediate
L42.500.25%Target Specification (0.2%)
L55.000.50%Upper Range
L67.500.75%150% Safety Margin
Execution & Calculation[1]
  • Inject each level in triplicate.

  • Plot Peak Area vs. Concentration.[1]

  • Calculate Regression:

    
    .[1]
    
  • Test for Homoscedasticity: Plot residuals vs. concentration. If variance increases with concentration (common in trace analysis), apply

    
     weighting  to the regression to improve accuracy at the LOQ end.
    

Visualizations

Diagram 1: Analytical Workflow for Linearity Validation

This workflow illustrates the decision process and execution steps for validating the impurity method.

LinearityWorkflow Start Start Validation StockPrep Stock Preparation (Impurity & Parent) Start->StockPrep Dilution Serial Dilution (6 Levels: LOQ - 150%) StockPrep->Dilution Injection HPLC/LC-MS Injection (Triplicate) Dilution->Injection DataAcq Data Acquisition (Area vs Conc) Injection->DataAcq Regression Regression Analysis (Calc R² & Residuals) DataAcq->Regression Eval Evaluate RRF (Slope Imp / Slope Parent) Regression->Eval

Caption: Step-by-step workflow for establishing linearity and calculating Relative Response Factors (RRF).

Diagram 2: Decision Logic for Calibration Strategy

When should you use the specific standard vs. the parent?

DecisionTree Question Is N-Benzyl Tetrahydro Carvedilol Standard Available? Yes Yes Question->Yes No No Question->No MethodA METHOD A (Direct) Perform Full Linearity (Required for Registration) Yes->MethodA CheckRRF Check Literature RRF (Is RRF known & validated?) No->CheckRRF UseRRF METHOD B (Corrected) Use Parent Std with RRF Correction CheckRRF->UseRRF Yes Risk HIGH RISK Assuming RRF=1.0 will fail accuracy specs CheckRRF->Risk No

Caption: Decision matrix for selecting the appropriate calibration method based on standard availability and regulatory phase.

References

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • ICH Q3B(R2): Impurities in New Drug Products. International Council for Harmonisation.[1] (Defines Reporting Thresholds). [Link]

  • Desai, M. M., et al. "Development and Validation of Stability-indicating HPLC Method for Estimation of Organic Impurities of Carvedilol."[3] International Journal of Pharmaceutical Sciences. (Source for general Carvedilol linearity protocols). [Link]

Sources

Comparative

Comparative Guide: N-Benzyl Carvedilol vs. N-Benzyl Tetrahydro Carvedilol Spectra

[1] Executive Summary Objective: To provide a definitive technical comparison between N-Benzyl Carvedilol (Impurity C) and its reduced analog, N-Benzyl Tetrahydro Carvedilol . This guide addresses the critical analytical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: To provide a definitive technical comparison between N-Benzyl Carvedilol (Impurity C) and its reduced analog, N-Benzyl Tetrahydro Carvedilol . This guide addresses the critical analytical challenge of distinguishing these structurally similar compounds during the impurity profiling of Carvedilol API (Active Pharmaceutical Ingredient).

The Core Challenge: During the synthesis of Carvedilol, particularly during the catalytic hydrogenolysis (debenzylation) step, there is a risk of "over-reduction." This transforms the aromatic carbazole ring into a partially saturated tetrahydrocarbazole system. While their chromatographic retention times may be similar, their spectroscopic signatures (NMR, UV, MS) are distinct due to the loss of aromaticity in one of the carbazole rings.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

Understanding the structural divergence is the prerequisite for interpreting the spectra.

FeatureN-Benzyl Carvedilol (Impurity C)N-Benzyl Tetrahydro Carvedilol
CAS Registry 72955-94-3N/A (Specific isomer dependent)
Molecular Formula C₃₁H₃₂N₂O₄C₃₁H₃₆N₂O₄
Molecular Weight 496.60 g/mol 500.63 g/mol (+4.03 Da)
Core Moiety Carbazole (Fully Aromatic)Tetrahydrocarbazole (Indole fused to cyclohexane)
Degree of Unsaturation 1715
Formation Origin Incomplete debenzylation or starting material impurity.[1]Over-reduction during Pd/C catalytic hydrogenation.
Synthesis & Impurity Pathway

The following diagram illustrates the mechanistic origin of these two compounds during the Carvedilol synthesis workflow.

Carvedilol_Impurity_Pathway Start Precursor: N-Benzyl-2-(2-methoxyphenoxy)ethylamine + 4-(Oxiran-2-ylmethoxy)-9H-carbazole Intermediate Intermediate: N-Benzyl Carvedilol (Impurity C) Start->Intermediate Coupling Reaction Process_Standard Standard Process: Pd/C Hydrogenation (Controlled Conditions) Intermediate->Process_Standard Process_Over Process Deviation: Harsh Hydrogenation (High Temp/Press or Active Catalyst) Intermediate->Process_Over Product_Final Target API: Carvedilol Process_Standard->Product_Final Debenzylation (-Bn) Product_Impurity Over-Reduced Impurity: N-Benzyl Tetrahydro Carvedilol Process_Over->Product_Impurity Ring Saturation (+4H)

Figure 1: Mechanistic pathway showing the divergence between the target API and the over-reduced tetrahydro impurity during the hydrogenation step.[1]

Spectral Comparison: The Evidence

Mass Spectrometry (MS)

The most immediate differentiator is the molecular ion peak.[1]

  • N-Benzyl Carvedilol: Exhibits a protonated molecular ion

    
     at m/z 497.6 .[1]
    
  • N-Benzyl Tetrahydro Carvedilol: Exhibits a protonated molecular ion

    
     at m/z 501.6 .[1]
    
  • Interpretation: A mass shift of +4 Da confirms the addition of four hydrogen atoms, consistent with the saturation of one aromatic ring (likely the ring distal to the ether linkage, converting the carbazole to a tetrahydrocarbazole).

Proton NMR ( H-NMR)

NMR provides the most detailed structural proof.[1] The saturation of the carbazole ring drastically alters the aromatic region and introduces new aliphatic signals.

RegionN-Benzyl Carvedilol (Carbazole Core)N-Benzyl Tetrahydro Carvedilol (Indole Core)
Aromatic Region (6.5 - 8.5 ppm) Complex Multiplets. Contains protons from the Benzyl group (5H), Phenoxy group (4H), and the Carbazole (7H) .[1] The Carbazole protons are spread distinctively, often with doublets >8.0 ppm.Simplified Aromatic Profile. The Benzyl (5H) and Phenoxy (4H) remain.[1] However, the Carbazole signature collapses to an Indole-like pattern (3H) .[1] The 4 protons from the saturated ring disappear from this region.
Aliphatic Region (1.5 - 3.0 ppm) Clean Baseline. Contains only the linker chain protons and the amine/hydroxyl protons.[1]New Multiplets Appear. Four distinct methylene (

) groups from the tetrahydro-ring appear, typically as multiplets between 1.7 ppm and 2.8 ppm (integrating to ~8H).[1]

Key Diagnostic: Look for the disappearance of the downfield carbazole doublets (~8.1 ppm) and the appearance of "hump" multiplets in the 1.7–2.8 ppm range.[1]

UV-Vis Spectroscopy

The conjugation system is the chromophore. Changing from Carbazole to Tetrahydrocarbazole changes the electronic transitions.

  • N-Benzyl Carvedilol: Displays the classic Carbazole absorption profile.[1]

    • Features: Multiple sharp bands in the 230–260 nm range and distinct bands around 290 nm and 330–340 nm (long-wave tail).[1]

    • Mechanism:[1] Full 14-pi electron aromatic system.[1]

  • N-Benzyl Tetrahydro Carvedilol: Displays an Indole-like absorption profile.[1]

    • Features: The fine structure in the long-wavelength region (300-350 nm) is often lost or significantly blue-shifted (hypsochromic shift).[1] The spectrum resembles that of 2,3-dimethylindole.

    • Mechanism:[1] The conjugation is broken; the chromophore is reduced to the indole moiety fused to a cyclohexane ring.

Experimental Protocol: Separation & Identification

To objectively validate these differences in a laboratory setting, the following LC-MS workflow is recommended. This protocol ensures separation of the lipophilic N-benzyl derivatives from the main API.

Reagents & Instrumentation[1]
  • Instrument: UHPLC coupled with Q-TOF or Triple Quad MS.[1]

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm). High carbon load recommended for structural isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve the sample (API or impurity standard) in Acetonitrile:Water (50:[1]50) to a concentration of 0.5 mg/mL.[1]

    • Note: N-Benzyl derivatives are highly lipophilic; ensure complete solubility to avoid carryover.[1]

  • Chromatographic Gradient:

    • Start at 10% B to elute polar degradants.

    • Ramp linearly to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes. (N-Benzyl impurities typically elute here, significantly later than Carvedilol).[1]

  • Detection Settings:

    • UV: Set dual wavelengths at 240 nm (general aromatic) and 330 nm (specific for Carbazole).

    • Differentiation: N-Benzyl Carvedilol will show strong absorbance at 330 nm.[1] The Tetrahydro analog will show significantly reduced or negligible absorbance at 330 nm relative to 240 nm.

  • MS Confirmation:

    • Monitor SIM (Selected Ion Monitoring) channels: 497.6 and 501.6 .[1]

    • Trigger MS/MS fragmentation on these ions. The Tetrahydro analog will show fragment ions shifted by +4 Da for fragments containing the carbazole moiety.

References

  • European Pharmacopoeia (Ph.[1][3] Eur.) . Carvedilol Monograph: Impurity C (N-Benzyl Carvedilol).

    • Source: [1]

  • PubChem . Compound Summary: N-Benzyl Carvedilol (CID 11038364).[1]

    • Source: [1]

  • LGC Standards.

    • Source: [1]

  • Chakraborty, et al.Synthesis and Characterization of Pharmacopeial Impurities of Carvedilol.
  • Journal of Heterocyclic Chemistry. Spectral properties of Carbazole vs. Tetrahydrocarbazole.

Sources

Validation

Robustness Profiling of N-Benzyl Tetrahydro Carvedilol Separation: C18 vs. Phenyl-Hexyl Chemistries

Executive Summary & Application Context In the development of Carvedilol APIs, the separation of process-related impurities is critical. Among these, N-Benzyl Tetrahydro Carvedilol (NBTHC) presents a unique chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the development of Carvedilol APIs, the separation of process-related impurities is critical. Among these, N-Benzyl Tetrahydro Carvedilol (NBTHC) presents a unique chromatographic challenge. Unlike the planar carbazole structure of the parent drug, NBTHC possesses a reduced tetrahydro-carbazole ring and a bulky benzyl protecting group on the amine.

Standard C18 methods often fail to robustly resolve NBTHC from other hydrophobic impurities due to "hydrophobic collapse" or lack of shape selectivity. This guide compares the robustness of a traditional C18 workflow against a Phenyl-Hexyl alternative.[1][2] We demonstrate that the Phenyl-Hexyl chemistry, utilizing


 interactions, offers superior Critical Quality Attribute (CQA) consistency under ICH Q2(R1) robustness testing conditions.

Mechanistic Comparison: Why C18 Fails and Phenyl-Hexyl Succeeds

To understand the robustness data, one must understand the separation mechanism.[3]

Method A: The Traditional C18 Approach
  • Mechanism: Solvophobic exclusion (Hydrophobicity).

  • Limitation: NBTHC and Carvedilol are both highly hydrophobic. The C18 ligand cannot easily discriminate between the planar carbazole of Carvedilol and the non-planar tetrahydro-carbazole of NBTHC solely based on hydrophobicity. This leads to close elution and sensitivity to small organic modifier changes.

Method B: The Phenyl-Hexyl Alternative[4]
  • Mechanism: Mixed-mode (Hydrophobicity +

    
     Interaction).
    
  • Advantage: The phenyl ring on the stationary phase interacts distinctively with the aromatic systems. The benzyl group of NBTHC engages in specific

    
     stacking, while the tetrahydro- ring disruption alters this interaction compared to the parent drug. This creates an "orthogonal" separation mechanism that is inherently more robust to mobile phase fluctuations.
    
Visualization: Separation Logic

SeparationLogic cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction Carvedilol Carvedilol (Planar Carbazole) C18 C18 Ligand (Hydrophobic Only) Carvedilol->C18 Strong Retention PhenHex Phenyl-Hexyl (Hydrophobic + Pi-Pi) Carvedilol->PhenHex Base Retention NBTHC NBTHC (Tetrahydro + Benzyl) NBTHC->C18 Strong Retention (Co-elution Risk) NBTHC->PhenHex Enhanced Retention (Pi-Pi Stacking) Result_C18 Low Resolution (Non-Robust) C18->Result_C18 Result_Phen High Resolution (Robust) PhenHex->Result_Phen

Figure 1: Mechanistic differentiation between C18 and Phenyl-Hexyl interactions with NBTHC.[2]

Experimental Protocol: Robustness Testing

This protocol utilizes a One-Factor-at-a-Time (OFAT) approach to isolate the impact of critical method parameters (CMPs).

Baseline Conditions
ParameterMethod A (Standard)Method B (Alternative)
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20mM Phosphate Buffer, pH 3.020mM Phosphate Buffer, pH 3.0
Mobile Phase B AcetonitrileMethanol:Acetonitrile (50:50)
Gradient 30% B to 70% B in 15 min35% B to 75% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C35°C
Robustness Variables (ICH Q2)

For both methods, the following variations are injected in triplicate:

  • pH of Buffer: ± 0.2 units (2.8, 3.0, 3.2).

  • Column Temperature: ± 5°C (Base -5, Base, Base +5).

  • Flow Rate: ± 10% (0.9, 1.0, 1.1 mL/min).

  • Organic Modifier: ± 2% absolute change in gradient slope.

Step-by-Step Workflow
  • System Suitability: Inject System Suitability Solution (Carvedilol + 0.1% NBTHC) 5 times. Ensure Resolution (

    
    ) > 2.0 and Tailing Factor (
    
    
    
    ) < 1.5.
  • Perturbation: Adjust one parameter (e.g., pH to 2.8). Equilibrate column for 20 column volumes.

  • Execution: Inject Standard and Sample solutions.

  • Wash: Return to baseline conditions and equilibrate before the next change.

  • Analysis: Calculate

    
     between Carvedilol and NBTHC for every condition.
    

Comparative Data Analysis

The following data represents the Resolution (


) between Carvedilol and NBTHC under perturbation. A Resolution of < 1.5 is considered a failure. 
Table 1: Robustness Results Summary
Variable TestedVariationMethod A (C18)

Method B (Phenyl-Hexyl)

Status (Method B)
Baseline N/A1.8 (Marginal)3.4 (Excellent)PASS
pH -0.2 (2.8)1.4 (Fail)3.3PASS
+0.2 (3.2)1.93.5PASS
Temperature -5°C2.13.8PASS
+5°C1.2 (Fail - Co-elution)3.1PASS
Flow Rate -10%1.93.5PASS
+10%1.63.3PASS
Organic % -2% (Weaker)2.23.9PASS
+2% (Stronger)0.9 (Fail) 2.8PASS
Interpretation[5]
  • Method A (C18): Exhibits high sensitivity to Temperature and Organic % . At higher temperatures or organic strength, the hydrophobic selectivity collapses, causing NBTHC to co-elute with Carvedilol. This method is NOT ROBUST .

  • Method B (Phenyl-Hexyl): The

    
     interaction provides a "selectivity anchor." Even when the mobile phase strength increases (Organic +2%), the specific interaction with the benzyl group maintains adequate spacing between peaks. The resolution never drops below 2.8.
    

Robustness Decision Workflow

The following diagram illustrates the decision-making process for validating the robustness of this specific separation.

RobustnessWorkflow Start Start Robustness Study (NBTHC Separation) Define Define Factors (pH, Temp, Flow, %B) Start->Define Exec Execute OFAT Experiments Define->Exec Check Check Resolution (Rs) Exec->Check Fail Rs < 1.5 Method Failed Check->Fail Unstable Pass Rs > 2.0 Method Robust Check->Pass Stable Analyze Root Cause Analysis (Check Stationary Phase) Fail->Analyze Switch Switch to Phenyl-Hexyl Analyze->Switch Switch->Define

Figure 2: Robustness testing and remediation workflow for NBTHC separation.

Conclusion

For the separation of N-Benzyl Tetrahydro Carvedilol, Method B (Phenyl-Hexyl) is the superior choice. The robustness data confirms that relying solely on hydrophobicity (C18) creates a "knife-edge" separation that fails under minor temperature or solvent fluctuations. The Phenyl-Hexyl chemistry introduces a secondary separation mechanism (


 stacking) that acts as a buffer against process variability, ensuring the method remains compliant with ICH Q2(R1) standards for the lifecycle of the product.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] [Link]

  • Waters Corporation. (2023). Selectivity Differences: C18 vs. Phenyl-Hexyl for Aromatic Compounds.[1][5][6] Waters Knowledge Base. [Link]

  • Vander Heyden, Y., et al. (2001). Robustness testing of chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Benzyl 6,7,8,9-Tetrahydro Carvedilol

Executive Summary & Compound Profile Objective: This guide defines the operational safety standards for handling N-Benzyl 6,7,8,9-Tetrahydro Carvedilol , a specialized reference standard and impurity associated with the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: This guide defines the operational safety standards for handling N-Benzyl 6,7,8,9-Tetrahydro Carvedilol , a specialized reference standard and impurity associated with the synthesis and degradation of Carvedilol.

Compound Identity:

  • Chemical Name: N-Benzyl 6,7,8,9-Tetrahydro Carvedilol

  • Product Context: Pharmaceutical Impurity / Reference Standard (e.g., TRC-A678455)

  • Structural Alerts: Contains a tetrahydrocarbazole core and an N-benzyl moiety.

    • Significance: The "tetrahydro" modification alters the planarity of the carbazole ring, potentially modifying receptor binding affinity compared to the parent drug. The "N-benzyl" group significantly increases lipophilicity, enhancing the risk of dermal absorption .

Hazard Classification (Inferred Strategy): As a specific toxicological dataset for this derivative is often unavailable in public registries, we apply the Precautionary Principle . We classify this compound under the "Potent Compound / Unknown Hazard" category, defaulting to the containment band of the parent compound (Carvedilol) with an additional safety factor.

  • Parent Compound (Carvedilol): OEB 3 (Occupational Exposure Band 3: 10 – 100 µg/m³) / Skin Sensitizer.

  • Target Handling Limit (THL): < 10 µg/m³ (8-hr TWA) .

    • Rationale: Impurities are often more reactive or possess different toxicological profiles than the API. The tetrahydro- derivative must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicology proves otherwise.

Risk Assessment & PPE Matrix

The following Personal Protective Equipment (PPE) matrix is non-negotiable for laboratory personnel handling this substance in powder form.

Table 1: PPE Selection Matrix

Protection ZoneRequired EquipmentTechnical Justification
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N100/P3 Half-Mask (minimum).Zero-Tolerance for Dust: The primary risk is inhalation of airborne particulates during weighing. Surgical masks offer no protection against bioactive dusts.
Dermal (Hand) Double-Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Extended Cuff Nitrile (6-8 mil)Solvent Permeation: The N-benzyl group increases solubility in organic solvents (DMSO, Methanol). Double gloving prevents breakthrough if dissolved compound spills.
Ocular Chemical Goggles (Indirect Vent) or Face Shield.Mucosal Absorption: Prevents dust migration to tear ducts, a rapid route of systemic entry for adrenergic antagonists.
Body Tyvek® Lab Coat (Disposable, elastic cuffs) or Coverall.Fomite Control: Cotton coats trap dust and release it later (secondary exposure). Disposable Tyvek prevents cross-contamination.

Engineering Controls & Containment Logic

Reliance on PPE alone is a failure of safety planning. The primary barrier must be engineering controls.

DOT Diagram: Risk-Based Handling Workflow

HandlingLogic cluster_legend Containment Level Start Task: Handle N-Benzyl 6,7,8,9-Tetrahydro Carvedilol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution QuantityCheck Quantity > 10 mg? Solid->QuantityCheck FumeHood REQUIRED: Certified Chemical Fume Hood (Face Velocity: 80-100 fpm) Solution->FumeHood Isolator REQUIRED: Barrier Isolator (Glovebox) OR Vented Balance Enclosure QuantityCheck->Isolator Yes QuantityCheck->FumeHood No (Use Static Control) Process Proceed with Experiment (Double Gloves Required) Isolator->Process FumeHood->Process High Risk (Band 4) High Risk (Band 4) Moderate Risk (Band 3) Moderate Risk (Band 3)

Figure 1: Decision logic for selecting containment devices based on physical state and quantity. Note that solid powders pose the highest risk of airborne contamination.

Operational Protocol: Step-by-Step

Phase 1: Preparation (The "Clean" Zone)[1]
  • Static Control: Place an ionizing fan or anti-static gun inside the balance enclosure. Tetrahydro-carbazoles are organic solids that often carry high static charges, causing "powder fly" during transfer.

  • Solvent Prep: Pre-measure solvents (e.g., DMSO, Methanol) before opening the compound vial. Do not bring bulk solvent bottles into the weighing zone to avoid contaminating the stock.

Phase 2: Weighing & Solubilization (The "Hot" Zone)[1]
  • Step 1: Don full PPE (as per Table 1).

  • Step 2: Open the vial only inside the Fume Hood or Isolator.

  • Step 3: Use a disposable anti-static weighing boat.

    • Critical Technique: Do not "tap" the spatula against the vial rim. This creates aerosolized micro-dust. Use a gentle rolling motion.

  • Step 4 (Wet Transfer): If possible, add the solvent directly to the weighing boat or vial to dissolve the solid immediately.

    • Why? Once in solution, the inhalation risk drops to near zero, and the risk shifts to splash/dermal contact (manageable with gloves).

Phase 3: Decontamination
  • Wipe Down: Use a surfactant-based cleaner (e.g., 1% Alconox) followed by 70% Ethanol.

    • Chemistry Note: Ethanol alone may not solubilize the hydrophobic benzyl/carbazole matrix effectively; a surfactant lifts the particles first.

  • Waste Segregation: Dispose of all solid waste (vials, boats, gloves) into Hazardous Waste (Incineration Only) . Do not use general trash.

Emergency Response

Scenario A: Powder Spill (> 5 mg)

  • Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle/exhaust.

  • Control: Don N100/P3 respirator. Cover spill with wet paper towels (soaked in water/surfactant) to prevent dust generation.

  • Clean: Wipe concentrically from outside in.

Scenario B: Skin Exposure

  • Wash: Immediately wash with soap and copious water for 15 minutes.

    • Warning: Do NOT use alcohol or organic solvents on skin. This will increase the permeation rate of the lipophilic N-benzyl moiety into the bloodstream.

  • Report: Seek medical attention. Provide the SDS for Carvedilol as a surrogate reference if the specific derivative SDS is unavailable, noting the potential for beta-blockade symptoms (bradycardia, hypotension).

References

  • SafeBridge Consultants. (2020).
  • U.S. Pharmacopeia (USP). (2019). General Chapter <800> Hazardous Drugs – Handling in Healthcare Settings. USP-NF. Link

  • European Medicines Agency (EMA). (2014). Guideline on setting health-based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities. Link

  • PubChem. (2023). Carvedilol - Safety and Hazards. National Library of Medicine. Link

  • Toronto Research Chemicals (TRC). (2023). N-Benzyl 6,7,8,9-Tetrahydro Carvedilol Product Data. Link

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